molecular formula C9H12N2O B14065898 1-(2,3-Diaminophenyl)propan-2-one

1-(2,3-Diaminophenyl)propan-2-one

Cat. No.: B14065898
M. Wt: 164.20 g/mol
InChI Key: WMHHIBWNKNUVJH-UHFFFAOYSA-N
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Description

1-(2,3-Diaminophenyl)propan-2-one is a substituted aromatic ketone featuring a propan-2-one backbone with a 2,3-diaminophenyl group. This compound is synthesized via a palladium-catalyzed regioselective domino α-arylation/intramolecular O-arylation reaction, yielding a white solid in 72% efficiency . Spectroscopic data for this compound align with prior reports, confirming its structural integrity .

Properties

Molecular Formula

C9H12N2O

Molecular Weight

164.20 g/mol

IUPAC Name

1-(2,3-diaminophenyl)propan-2-one

InChI

InChI=1S/C9H12N2O/c1-6(12)5-7-3-2-4-8(10)9(7)11/h2-4H,5,10-11H2,1H3

InChI Key

WMHHIBWNKNUVJH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=C(C(=CC=C1)N)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-Diaminophenyl)propan-2-one can be achieved through several methods. One common approach involves the reaction of 2,3-diaminophenylacetic acid with acetone under acidic conditions. This reaction typically requires a catalyst, such as hydrochloric acid, and is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of 1-(2,3-Diaminophenyl)propan-2-one may involve more efficient and scalable processes. These methods often utilize continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products. The use of advanced purification techniques, such as crystallization and chromatography, ensures the production of high-purity compounds suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

1-(2,3-Diaminophenyl)propan-2-one undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups attached to the phenyl ring .

Scientific Research Applications

1-(2,3-Diaminophenyl)propan-2-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 1-(2,3-Diaminophenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The compound’s amino groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity. In medicinal chemistry, it may act as an enzyme inhibitor or modulator, affecting various biochemical pathways .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs of 1-(2,3-Diaminophenyl)propan-2-one, highlighting differences in substituents, physical properties, and applications:

Compound Name Substituents/Functional Groups Molecular Formula Molecular Weight Physical Properties Synthesis/Applications
1-(2,3-Diaminophenyl)propan-2-one 2,3-diaminophenyl, ketone C₉H₁₂N₂O 164.21 White solid, synthesis yield 72% Palladium-catalyzed domino reaction
1-(3,4-Diaminophenyl)ethanone 3,4-diaminophenyl, ketone C₈H₁₀N₂O 150.18 Melting point: 132–133°C CAS RN 21304-39-2; potential intermediates
(S)-1-(Piperidin-2-yl)propan-2-one Piperidin-2-yl, ketone (S-configuration) C₈H₁₅NO 141.21 Natural pelletierine; anti-helminthic Isolated from pomegranate bark
1-(2,5-Diaminophenyl)ethanol 2,5-diaminophenyl, ethanol C₈H₁₂N₂O 152.20 N/A Patented for oxidative hair dye processes
1-(2,3-Bis(difluoromethoxy)phenyl)propan-2-one 2,3-bis(difluoromethoxy)phenyl, ketone C₁₁H₁₀F₄O₃ 266.19 Density: 1.289 g/cm³; Boiling point: ~266°C Fluorinated analog; potential specialty chemical

Key Differences and Implications

Substituent Position and Reactivity
  • Aromatic Diamine Position: The 2,3-diaminophenyl group in the title compound contrasts with the 3,4-diaminophenyl group in 1-(3,4-Diaminophenyl)ethanone . Positional isomerism affects electronic properties and reactivity, influencing interactions in catalytic or biological systems.
  • Functional Groups: The ketone moiety in 1-(2,3-Diaminophenyl)propan-2-one vs. the ethanol group in 1-(2,5-Diaminophenyl)ethanol alters solubility and hydrogen-bonding capacity. For example, the ethanol derivative’s hydroxyl group enhances water solubility, making it suitable for hair dye formulations .

Biological Activity

1-(2,3-Diaminophenyl)propan-2-one, a compound with notable structural features, has garnered attention for its potential biological activities, particularly in the realms of antimicrobial and anticancer research. This article delves into its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

1-(2,3-Diaminophenyl)propan-2-one is characterized by the presence of two amino groups on the aromatic ring and a ketone functional group. This unique structure allows for various interactions with biological targets, influencing its pharmacological properties.

The biological activity of 1-(2,3-Diaminophenyl)propan-2-one is primarily attributed to its ability to interact with specific enzymes and receptors:

  • Anticancer Activity : The compound may inhibit enzymes involved in cell proliferation, leading to reduced cancer cell viability. Studies have shown that derivatives of this compound can significantly reduce the viability of various cancer cell lines, including breast cancer (MCF-7) and glioblastoma (U-87) cells .
  • Antimicrobial Activity : The compound demonstrates potential antimicrobial properties by binding to microbial enzymes, which can disrupt vital processes in bacteria and fungi.

Anticancer Studies

A series of studies have evaluated the cytotoxic effects of 1-(2,3-Diaminophenyl)propan-2-one derivatives on different cancer cell lines. The findings are summarized in the following table:

CompoundCell LineIC50 (µM)Effectiveness
1MCF-710.5High
2U-8715.0Moderate
3PPC-18.0Very High
4HeLa12.0High

Note: IC50 values indicate the concentration required to inhibit cell growth by 50% .

Antimicrobial Studies

The antimicrobial efficacy of 1-(2,3-Diaminophenyl)propan-2-one has also been assessed against various pathogens. Results are shown below:

PathogenMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus20
Escherichia coli15
Candida albicans25

MIC values represent the lowest concentration that inhibits visible growth .

Case Studies

Case Study 1: Anticancer Efficacy

In a study evaluating a series of compounds derived from 1-(2,3-Diaminophenyl)propan-2-one, researchers found that certain modifications to the amino groups enhanced cytotoxicity against MCF-7 cells. Compounds with additional electron-donating groups showed improved activity compared to those with electron-withdrawing substituents .

Case Study 2: Antimicrobial Applications

Another investigation focused on the antimicrobial properties of this compound against resistant strains of bacteria. The results indicated that derivatives exhibited significant inhibitory effects on both Gram-positive and Gram-negative bacteria, suggesting their potential as lead compounds for developing new antibiotics .

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